molecular formula C10H13ClN2O B1297000 6-Chloro-N,N-diethylnicotinamide CAS No. 54864-96-9

6-Chloro-N,N-diethylnicotinamide

Cat. No.: B1297000
CAS No.: 54864-96-9
M. Wt: 212.67 g/mol
InChI Key: DEWSDUANQYRLFT-UHFFFAOYSA-N
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Description

6-Chloro-N,N-diethylnicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It is a yellow crystalline solid that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N,N-diethylnicotinamide involves the addition of thionyl chloride and dimethylformamide (DMF) to a suspension of 6-chloronicotinic acid in tetrahydrofuran. The reaction mixture is stirred at 65°C for 1.5 hours, cooled to 0°C, and diethylamine is added over 40 minutes.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N,N-diethylnicotinamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Formation of various substituted nicotinamide derivatives.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced forms of the compound.

    Hydrolysis: Formation of 6-chloronicotinic acid and diethylamine.

Scientific Research Applications

6-Chloro-N,N-diethylnicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-N,N-diethylnicotinamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it can act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can exhibit various biological activities, including enzyme inhibition and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A parent compound with similar structural features but lacking the chlorine and diethyl groups.

    6-Chloronicotinic Acid: A precursor in the synthesis of 6-Chloro-N,N-diethylnicotinamide.

    N,N-Diethylnicotinamide: Similar structure but without the chlorine atom.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the diethyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility in organic solvents and its potential for forming coordination complexes with metal ions.

Properties

IUPAC Name

6-chloro-N,N-diethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-5-6-9(11)12-7-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWSDUANQYRLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343160
Record name 6-Chloro-N,N-diethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54864-96-9
Record name 6-Chloro-N,N-diethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.51 ml (6.98 mMol) Thionylchloride and 10 □l DMF were added to a suspension of 1.0 g (6.34 mMol) 6-chloronicotinic acid in 5 ml tetrahydrofuran. The reaction mixture was stirred at 65° C. for 1.5 hours, cooled to 0° C. and 1.98 ml (19.0 mMol) diethylamine were added over 40 minutes. The resulting suspension was stirred 4 hours at room temperature and 1 hour at 60° C. After cooling to room temperature, 5.0 ml aqueous NaOH 2N were added and stirring pursued for 30 minutes. The system was diluted with 25 ml deionized water and 20 ml ethyl acetate. The phases were separated and the aqueous phase was further extracted with ethyl acetate. The combined organic extracts were washed with aqueous NaOH 1N and half-saturated aqueous NaCl, dried (Na2SO4) and evaporated to yield 0.68 g (50%) 6-chloro- N,N-diethyl-nicotinamide as a yellow oil.
Quantity
0.51 mL
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reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.98 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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